2,7-Dibromofenantreno-9,10-diona

Descripción general

Descripción

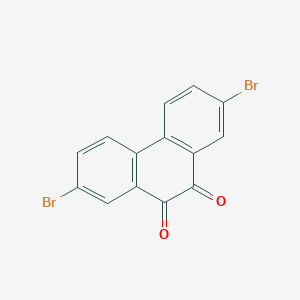

2,7-Dibromophenanthrene-9,10-dione is a chemical compound with the molecular formula C14H6Br2O2 and a molecular weight of 366.01 g/mol . It is an important intermediate used in the synthesis of semiconducting small molecules, oligomers, and polymers, particularly in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .

Aplicaciones Científicas De Investigación

2,7-Dibromophenanthrene-9,10-dione has several scientific research applications:

Organic Electronics: It is used as an intermediate in the synthesis of semiconducting materials for OFETs, OLEDs, and OPVs.

Phosphorescent Light-Emitting Diodes: It serves as an emitter in purely organic phosphorescent light-emitting diodes, showing phosphorescent emission with an external quantum efficiency of 0.11%.

Corrosion Inhibitors and Catalysts: It can be used as a corrosion inhibitor and catalyst in various chemical reactions.

Chemical Research: It is employed as a research reagent in the synthesis of complex organic molecules.

Mecanismo De Acción

Target of Action

The primary target of 2,7-Dibromophenanthrene-9,10-dione is the formation of semiconducting small molecules, oligomers, and polymers in applications of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .

Mode of Action

The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene-9,10-dione give rise to further C-C formation reactions to extend conjugation to its core structure. The diketone can form quinoxalines via condensation with diamines .

Biochemical Pathways

The compound is involved in the oxidative coupling reaction of 2-arylbenzoic acids, acting as a photosensitizer . This reaction is part of the broader class of photochemical reactions, which are critical in many biological and chemical systems.

Pharmacokinetics

Its physical properties such as a melting point of 331°c (lit) suggest that it may have low bioavailability due to poor solubility

Result of Action

The compound is used as an intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers. It has been used as an emitter in pure organic-based phosphorescent light-emitting diodes, showing phosphorescent emission with an external quantum efficiency of 0.11% .

Action Environment

The compound is stable in air but can decompose under light . Therefore, environmental factors such as light exposure and temperature can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene-9,10-dione give rise to further C-C formation reactions to extend conjugation to its core structure . This compound can form quinoxalines via condensation with diamines . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

The molecular mechanism of 2,7-Dibromophenanthrene-9,10-dione involves its bromo-function groups at the 2,7-positions, which give rise to further C-C formation reactions to extend conjugation to its core structure . It can form quinoxalines via condensation with diamines . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not mentioned in the available literature.

Métodos De Preparación

2,7-Dibromophenanthrene-9,10-dione can be synthesized through several methods. One common synthetic route involves the bromination of phenanthrenequinone. In a typical procedure, phenanthrenequinone is dissolved in concentrated sulfuric acid, and N-bromosuccinimide (NBS) is added slowly at 0°C. The reaction mixture is stirred for 2 hours, then poured into ice water, and the resulting solid is filtered and recrystallized from dimethyl sulfoxide to obtain 2,7-dibromophenanthrene-9,10-dione with a yield of 50% .

Análisis De Reacciones Químicas

2,7-Dibromophenanthrene-9,10-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 2,7-positions can participate in further carbon-carbon bond formation reactions, extending the conjugation of the core structure.

Condensation Reactions: The diketone groups can form quinoxalines via condensation with diamines.

Oxidation and Reduction Reactions: While specific examples are not detailed, diketones like 2,7-dibromophenanthrene-9,10-dione can typically undergo oxidation and reduction reactions under appropriate conditions.

Common reagents used in these reactions include N-bromosuccinimide for bromination and various diamines for condensation reactions. Major products formed include extended conjugated systems and quinoxaline derivatives .

Comparación Con Compuestos Similares

2,7-Dibromophenanthrene-9,10-dione can be compared with other similar compounds, such as:

2,6-Dibromoanthraquinone: Another isomer with similar bromine substitution but different structural properties.

9,10-Phenanthrenequinone: A related compound without bromine substitution, used in various organic synthesis reactions.

2,7-Dinitrophenanthrene-9,10-dione: Used as a photosensitizer in oxidative coupling reactions.

The uniqueness of 2,7-dibromophenanthrene-9,10-dione lies in its specific bromine substitution pattern, which allows for unique reactivity and applications in organic electronics and other fields .

Actividad Biológica

2,7-Dibromophenanthrene-9,10-dione (DBPD) is a halogenated phenanthrene derivative that has garnered interest due to its potential applications in organic electronics and its biological activity. This compound features two bromine atoms at the 2 and 7 positions of the phenanthrene ring and two carbonyl groups at the 9 and 10 positions, contributing to its unique chemical properties. Understanding its biological activity is crucial for exploring its potential therapeutic uses and environmental implications.

- Molecular Formula : CHBrO

- Molecular Weight : 366.01 g/mol

- CAS Number : 84405-44-7

- Appearance : Orange to red powder/crystals

- Melting Point : 274.3 °C

Table 1: Chemical Characteristics of DBPD

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 366.01 g/mol |

| Melting Point | 274.3 °C |

| Purity | >97% |

Synthesis

DBPD can be synthesized through various methods, typically involving bromination of phenanthrene derivatives followed by oxidation. The synthesis process often yields high purity and involves techniques such as recrystallization from solvents like DMSO.

Case Studies and Research Findings

-

Antimicrobial Activity :

Research into related dibromophenanthrene compounds suggests potential antimicrobial properties. For instance, derivatives of dibromophenanthrene have been evaluated for their ability to inhibit bacterial growth, with varying degrees of effectiveness depending on the substituents present on the phenanthrene ring. -

Photodynamic Therapy :

Compounds similar to DBPD have been explored for their application in photodynamic therapy (PDT). These compounds can generate reactive oxygen species (ROS) upon light activation, which is critical for inducing cell death in cancerous tissues. -

Oxidative Stress Studies :

Studies have indicated that dibromophenanthrenes can induce oxidative stress in cellular models. This property may be leveraged for therapeutic applications where inducing oxidative damage in tumor cells is beneficial.

The biological activity of DBPD may involve several mechanisms:

- Reactive Oxygen Species Generation : Upon exposure to light, DBPD can generate ROS, leading to cellular damage.

- Interaction with Cellular Targets : The compound may interact with various biomolecules, including DNA and proteins, affecting cellular pathways related to proliferation and apoptosis.

Toxicological Profile

The safety profile of DBPD has not been extensively documented; however, preliminary data suggest it may possess low acute toxicity. Long-term exposure studies are necessary to assess chronic effects and potential endocrine-disrupting properties.

Table 2: Toxicological Data Summary

| Endpoint | Value |

|---|---|

| Acute Toxicity | Not classified |

| Endocrine Disruption | No evidence found |

| Skin Irritation | Mild irritation possible |

Applications in Organic Electronics

DBPD serves as an intermediate in the synthesis of semiconducting materials used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its electronic properties make it a valuable component in developing low-bandgap polymers.

Propiedades

IUPAC Name |

2,7-dibromophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZIIBSPYWTOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295502 | |

| Record name | 2,7-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84405-44-7 | |

| Record name | 84405-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromophenanthrene-9,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.